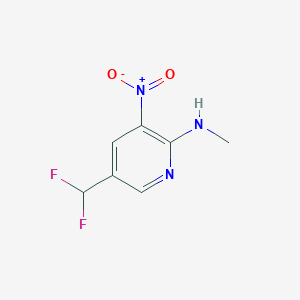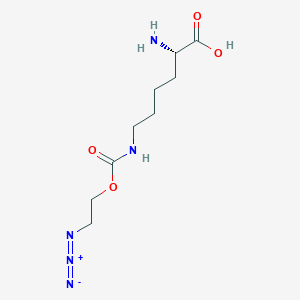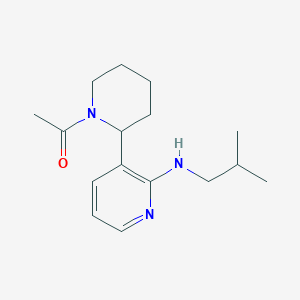![molecular formula C30H39N7O8S2-2 B11820194 N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-Methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamid;methansulfonat ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere funktionelle Gruppen wie Dimethylamino-, Methoxy- und Indol-Einheiten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-Methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamid;methansulfonat umfasst mehrere Schritte, beginnend mit leicht zugänglichen Vorstufen. Die wichtigsten Schritte umfassen:
Bildung der Indol-Einheit: Dies kann durch die Fischer-Indol-Synthese erreicht werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.
Anfügen des Pyrimidinrings: Dieser Schritt beinhaltet die Kondensation des Indol-Derivats mit einer geeigneten Pyrimidin-Vorstufe.
Einführung der Dimethylaminoethylgruppe: Dies erfolgt typischerweise durch Alkylierungsreaktionen unter Verwendung von Dimethylaminoethylchlorid.
Methoxygruppenaddition: Dies kann durch Methylierungsreaktionen unter Verwendung von Methyliodid oder Dimethylsulfat eingeführt werden.
Endgültige Kupplung und Methansulfonatbildung: Das Endprodukt wird durch Kupplung des Zwischenprodukts mit Prop-2-enamid und Umwandlung in das Methansulfonatsalz unter Verwendung von Methansulfonsäure erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-Methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamid;methansulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von reduzierten Derivaten führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Dimethylamino- und Methoxygruppen, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Entsprechende Oxide und Hydroxyl-Derivate.
Reduktion: Reduzierte Amine und Alkohole.
Substitution: Alkylierte oder acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-Methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamid;methansulfonat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Wird zur Untersuchung zellulärer Prozesse und als fluoreszierende Sonde für die Bildgebung eingesetzt.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Krebsforschung, aufgrund seiner Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien eingesetzt, einschließlich Beschichtungen und Klebstoffen.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen durch Interaktionen mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Der Wirkmechanismus beinhaltet die Bindung an diese Zielstrukturen, was zur Modulation ihrer Aktivität und anschließenden zellulären Reaktionen führt. Die beteiligten Wege können Signaltransduktion, Genexpression und Stoffwechselregulation umfassen.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The mechanism of action involves binding to these targets, leading to modulation of their activity and subsequent cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[2-(Dimethylamino)ethyl]methacrylat
- N,N-Dimethylaminoethylmethacrylat
- N-[2-(Dimethylamino)ethyl]-2-(methylamino)acetamid
Einzigartigkeit
N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-Methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamid;methansulfonat zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, mit mehreren molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C30H39N7O8S2-2 |
|---|---|
Molekulargewicht |
689.8 g/mol |
IUPAC-Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate |
InChI |
InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)/p-2 |
InChI-Schlüssel |
RPUCCTLBBCSFEX-UHFFFAOYSA-L |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)





![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)

